

Resolving Co-elution of Lansoprazole Impurities: A Technical Support Guide

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Compound of Interest

Compound Name: *Lansoprazole sulfone N-oxide*

Cat. No.: *B194816*

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues during the HPLC analysis of Lansoprazole and its impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing poor resolution between Lansoprazole and one of its known impurities. What are the initial steps to troubleshoot this co-elution issue?

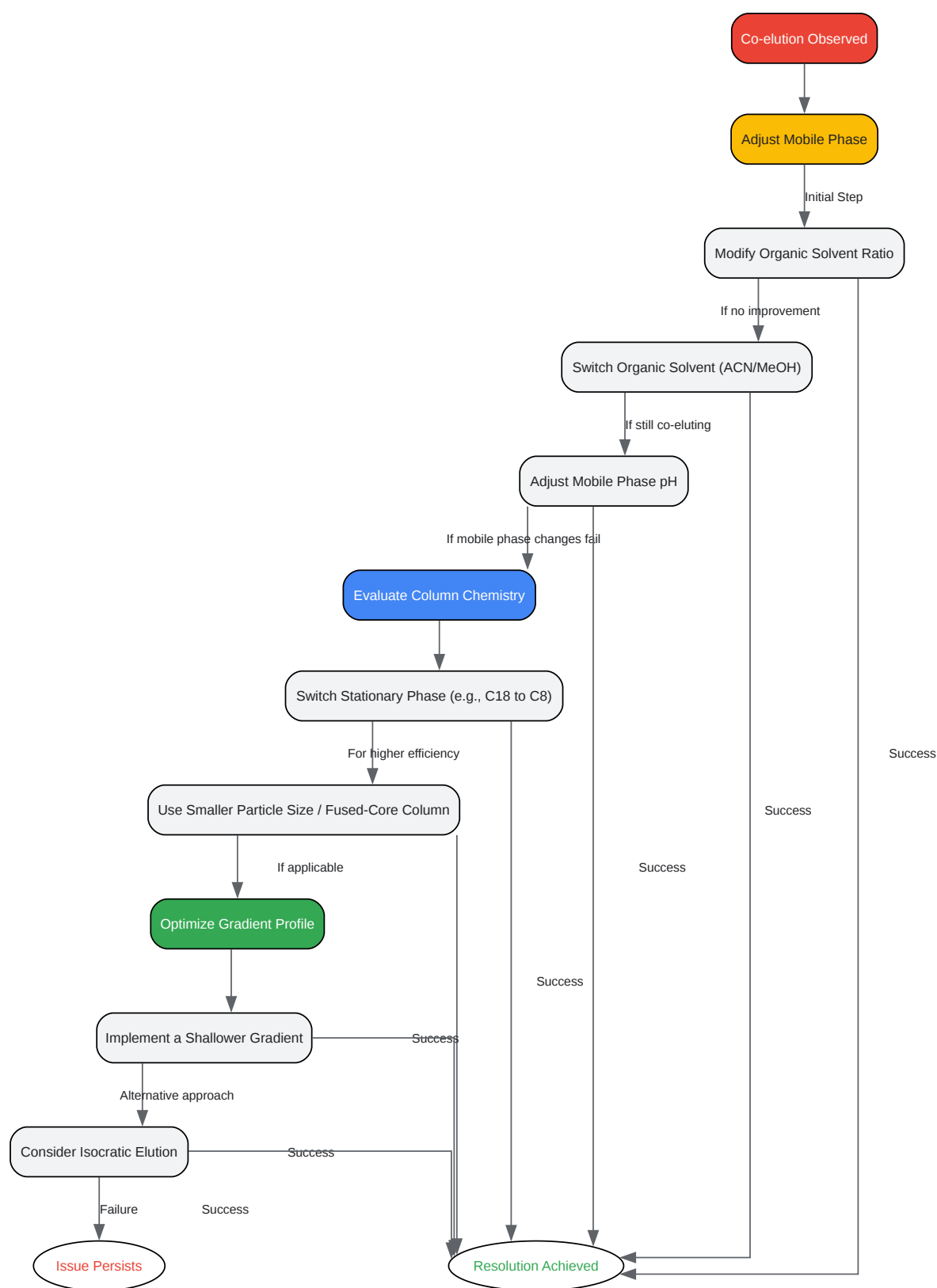
A1: Co-elution in HPLC is a common challenge that can often be resolved by systematically adjusting chromatographic parameters.^{[1][2]} The primary factors influencing resolution are the mobile phase composition, column chemistry, and other chromatographic conditions.

Initial Troubleshooting Steps:

- **Mobile Phase Modification:** The first and often most effective step is to alter the mobile phase composition.
 - **Organic Solvent Ratio:** Adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A slight decrease in the organic solvent percentage can increase retention times and potentially improve separation.

- **Change Organic Solvent:** If you are using methanol, switching to acetonitrile, or vice versa, can alter the selectivity of the separation due to different solvent properties.[2][3]
- **pH of Aqueous Buffer:** The pH of the mobile phase buffer is a critical parameter, as it affects the ionization state of Lansoprazole and its impurities.[1] Adjusting the pH away from the pKa of the analytes can significantly impact retention and selectivity. For Lansoprazole, which is unstable in acidic conditions, a neutral to slightly basic pH (e.g., pH 7.0) is often recommended.[1][3]
- **Column Chemistry Evaluation:**
 - **Stationary Phase:** C18 columns are widely used for Lansoprazole analysis.[3][4] If co-elution persists, consider switching to a different stationary phase, such as a C8 column, which may offer different selectivity.[1]
 - **Particle Technology:** Modern columns with smaller particle sizes (sub-2 μm for UPLC) or fused-core technology can provide significantly higher efficiency and resolution.[3]
- **Gradient Optimization:** If using a gradient elution method, modifying the gradient profile can resolve co-eluting peaks. Try a shallower gradient (slower increase in organic solvent concentration) around the elution time of the critical pair.

Below is a DOT script illustrating a logical troubleshooting workflow for co-elution issues.



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Fig 1. Troubleshooting workflow for HPLC co-elution.

Q2: What are the common impurities of Lansoprazole that are known to co-elute?

A2: The common process-related and degradation impurities of Lansoprazole include Lansoprazole Sulfone (Related Compound A), Lansoprazole N-Oxide (Related Compound B), and Lansoprazole Sulfide (Related Compound C). Forced degradation studies have shown that Lansoprazole degrades significantly under acidic and oxidative conditions, leading to the formation of various degradation products that can potentially co-elute with the parent drug or other impurities.^{[3][5][6]} One study noted that an isocratic method was able to separate known impurities but failed to resolve a degradant peak formed during acid degradation.^[3]

Q3: Can you provide a starting point for an HPLC method that has shown good resolution for Lansoprazole and its impurities?

A3: Several UPLC and HPLC methods have been successfully developed and validated for the separation of Lansoprazole and its impurities. Below are summaries of a few methods.

Data Presentation: HPLC/UPLC Method Parameters

Table 1: UPLC Method for Lansoprazole and its Impurities^[3]

Parameter	Condition
Column	Waters Acquity BEH C18 (50 mm × 2.1 mm, 1.7 μm)
Mobile Phase A	pH 7.0 Phosphate buffer: Methanol (90:10 v/v)
Mobile Phase B	Methanol: Acetonitrile (50:50 v/v)
Gradient Program	Time (min) / %B: 0.01/20, 2.0/30, 5/50, 6.0/70, 8.5/70, 9.5/20, 11/20
Flow Rate	0.3 mL/min
Column Temperature	40°C
Detection Wavelength	285 nm
Injection Volume	3.0 μL

Table 2: Improved HPLC Method for Lansoprazole

Parameter	Condition
Column	Ascentis® Express C18 (Fused-Core®)
Particle Size	2.7 µm
Mobile Phase	(Details proprietary but based on USP method modifications)
Key Improvement	Reduced run time from 60 min to 40 min with improved resolution and sensitivity.

Table 3: RP-HPLC Method for Lansoprazole[4]

Parameter	Condition
Column	Inspire grace C18 (250 mm x 4.5 mm, 5 µm)
Mobile Phase	Methanol: Water (80:20 v/v)
Flow Rate	0.8 mL/min
Detection Wavelength	285 nm
Retention Time	~5.4 min

Experimental Protocols

Protocol 1: UPLC Method for the Estimation of Lansoprazole and its Impurities

This protocol is adapted from a validated stability-indicating UPLC method.[3]

1. Materials and Reagents:

- Lansoprazole reference standard and impurity standards
- Potassium dihydrogen phosphate (KH₂PO₄)
- Triethylamine

- Orthophosphoric acid
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Milli-Q water

2. Chromatographic System:

- UPLC system with a photodiode array detector
- Waters Acquity BEH C18 column (50 mm × 2.1 mm, 1.7 μ m)

3. Preparation of Mobile Phase:

- Mobile Phase A: Prepare a 20mM KH_2PO_4 buffer. Add 8 mL of triethylamine to 1000 mL of the buffer and adjust the pH to 7.0 with orthophosphoric acid. Mix this buffer with methanol in a 90:10 v/v ratio.
- Mobile Phase B: Mix methanol and acetonitrile in a 50:50 v/v ratio.
- Degas both mobile phases before use.

4. Standard Solution Preparation:

- Prepare a stock solution of Lansoprazole reference standard in a suitable diluent.
- Prepare a working standard solution by diluting the stock solution to the desired concentration (e.g., 400 $\mu\text{g/mL}$).
- Prepare a spiked solution by adding known amounts of impurity standards to the Lansoprazole standard solution.

5. Sample Preparation:

- For bulk drug, accurately weigh and dissolve the sample in the diluent to achieve a concentration similar to the standard solution.

- For capsule dosage forms, empty and weigh the contents of a sufficient number of capsules. Calculate the average weight and prepare a sample solution of equivalent concentration.

6. Chromatographic Conditions:

- Set the column temperature to 40°C.
- Set the flow rate to 0.3 mL/min.
- Set the detection wavelength to 285 nm.
- Set the injection volume to 3.0 µL.
- Use the gradient program outlined in Table 1.

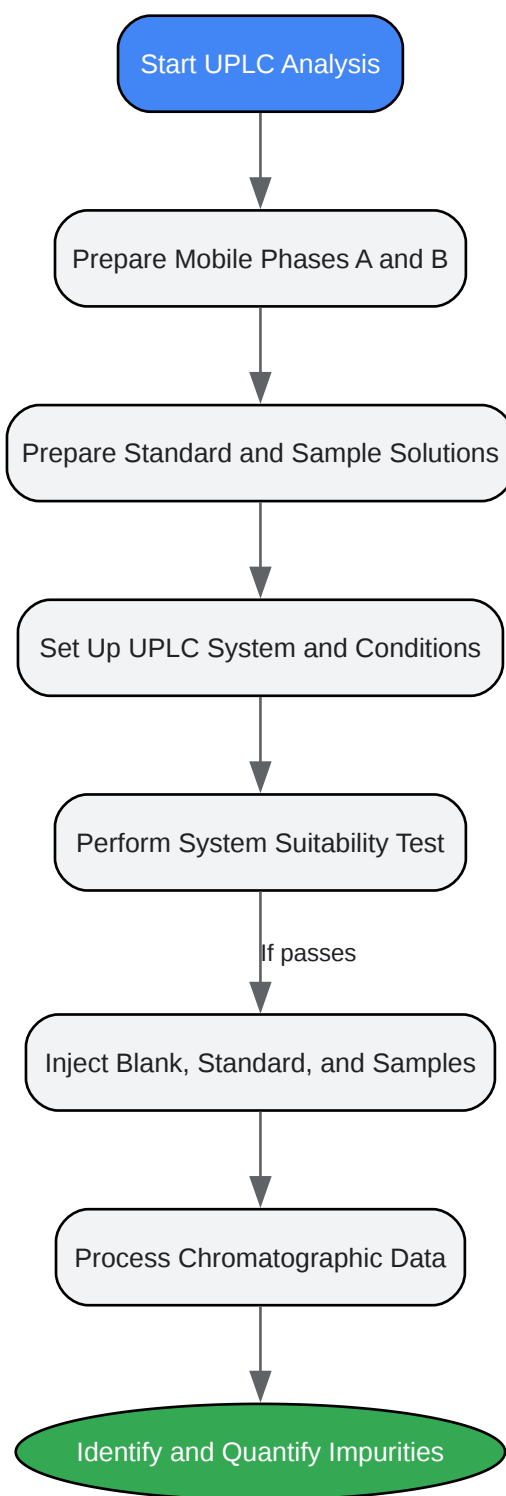
7. System Suitability:

- Inject the standard solution multiple times and check for system suitability parameters such as theoretical plates, tailing factor, and %RSD for peak area and retention time.

8. Analysis:

- Inject the blank, standard, and sample solutions.
- Identify and quantify the impurities in the sample by comparing their retention times and peak areas with those of the standards.

Below is a DOT script representing the experimental workflow for the UPLC analysis.



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Fig 2. Experimental workflow for UPLC analysis of Lansoprazole.

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